Cas no 145963-48-0 (Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)-)

Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)- is a fluorinated aromatic compound featuring both a methylsulfonyl and a trifluoromethyl substituent on the benzene ring. The presence of these functional groups enhances its utility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the methylsulfonyl moiety offers potential for further derivatization. This compound exhibits high chemical stability and compatibility with a range of reaction conditions, making it suitable for use in cross-coupling reactions and nucleophilic substitutions. Its well-defined structure ensures reproducibility in synthetic pathways.
Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)- structure
145963-48-0 structure
Product Name:Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)-
CAS No:145963-48-0
MF:C8H7F3O2S
MW:224.200191736221
MDL:MFCD03789180
CID:1319463
PubChem ID:2760763
Update Time:2025-05-23

Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)-
    • 1-methylsulfonyl-4-(trifluoromethyl)benzene
    • 4-TRIFLUOROMETHYLPHENYLMETHYLSULFONE
    • 4-(Trifluoromethyl)phenyl methyl sulfone
    • FS-1598
    • YXPPWBHHKUWDJY-UHFFFAOYSA-N
    • VPBMVVCKAUBSQO-UHFFFAOYSA-N
    • CHEMBL4083313
    • J-008174
    • CS-0111742
    • DB-132117
    • SCHEMBL863126
    • 145963-48-0
    • 1-Methanesulfonyl-4-trifluoromethyl-benzene
    • VFA96348
    • JKBCENKBTQPCCH-UHFFFAOYSA-N
    • MFCD03789180
    • 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene
    • AKOS026672007
    • DTXSID30375339
    • 4-(Trifluoromethyl)phenylmethylsulfone
    • 1-methanesulfonyl-4-(trifluoromethyl)benzene
    • D77030
    • MDL: MFCD03789180
    • Inchi: 1S/C8H7F3O2S/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
    • InChI Key: JKBCENKBTQPCCH-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(C(F)(F)F)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 224.01191
  • Monoisotopic Mass: 224.01188512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 34.14

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Additional information on Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl)-

Introduction to Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl) (CAS No. 145963-48-0)

Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl) (CAS No. 145963-48-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(trifluoromethyl)benzene-1-sulfonyl methyl, is characterized by its unique structural features, which include a benzene ring substituted with a methylsulfonyl group at the para position and a trifluoromethyl group at the meta position. These functional groups endow the molecule with distinct chemical and biological properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

The chemical structure of Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl) is particularly interesting due to the presence of the trifluoromethyl group, which is known for its electron-withdrawing properties and metabolic stability. The methylsulfonyl group, on the other hand, contributes to the compound's polarity and reactivity, making it suitable for a wide range of synthetic transformations. These features have led to its use in the development of drugs targeting various therapeutic areas, including oncology, neurology, and infectious diseases.

Recent studies have highlighted the potential of Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl) as a key intermediate in the synthesis of novel pharmaceutical compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used to synthesize potent inhibitors of specific enzymes involved in cancer cell proliferation. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these inhibitors, while the methylsulfonyl group improves their solubility and bioavailability.

In addition to its applications in drug discovery, Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl) has also been explored for its use in agrochemicals. Research conducted by a team at the University of California found that this compound can be effectively utilized as an intermediate in the synthesis of herbicides with improved efficacy and reduced environmental impact. The unique combination of functional groups in this molecule allows for the design of agrochemicals that are more selective and less prone to degradation by soil microorganisms.

The synthetic accessibility of Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl) has been well-documented in various chemical literature sources. A common synthetic route involves the reaction of 4-trifluoromethylbenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields high purity product with good yields, making it an attractive choice for large-scale production processes. The robustness and reliability of this synthetic method have contributed to its widespread adoption in both academic and industrial settings.

The physicochemical properties of Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl) have been extensively studied to understand its behavior in different environments. It is known to be a solid at room temperature with a melting point ranging from 75°C to 77°C. Its solubility in organic solvents such as dichloromethane and acetone is excellent, while it is only sparingly soluble in water. These properties make it suitable for use in various chemical reactions and purification processes.

Safety considerations are an essential aspect when handling any chemical compound. While Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl) is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times to minimize exposure risks.

In conclusion, Benzene, 1-(methylsulfonyl)-4-(trifluoromethyl) (CAS No. 145963-48-0) is a highly valuable compound with diverse applications in medicinal chemistry and agrochemical research. Its unique structural features and favorable physicochemical properties make it an attractive building block for the synthesis of novel pharmaceuticals and agrochemicals. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemical science.

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